Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane
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Description
Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane is a useful research compound. Its molecular formula is C48H48CuN8 and its molecular weight is 800.5 g/mol. The purity is usually 95%.
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Biological Activity
Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane is a complex organometallic compound with significant biological implications. Its structural complexity and the presence of copper as a central metal ion suggest potential applications in various fields including medicinal chemistry and materials science.
The compound has a molecular formula of C48H50CuN8 and a molecular weight of approximately 800 g/mol. The presence of multiple tert-butyl groups contributes to its hydrophobic nature and influences its solubility and interaction with biological systems.
Copper complexes have been studied for their biological activity due to their ability to participate in redox reactions and their role as catalysts in various biochemical processes.
- Antioxidant Activity : Copper compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : The copper ion has inherent antimicrobial properties that can inhibit the growth of bacteria and fungi.
- Enzyme Mimicry : Copper complexes can mimic the activity of metalloenzymes which are crucial for various biochemical reactions.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of copper complexes on cancer cell lines:
- Study 1 : A study demonstrated that copper-tetratert-butyl phthalocyanine showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Study 2 : Another research highlighted the ability of copper complexes to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS).
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MCF-7 | 15 | ROS generation |
2 | PC3 | 20 | Apoptosis induction |
In Vivo Studies
Animal model studies have also provided insights into the therapeutic potential of copper complexes:
- Case Study A : Mice treated with copper-tetratert-butyl complexes exhibited reduced tumor growth in xenograft models compared to control groups.
- Case Study B : Administration of the compound resulted in improved survival rates in mice with induced tumors.
Properties
CAS No. |
39001-64-4 |
---|---|
Molecular Formula |
C48H48CuN8 |
Molecular Weight |
800.5 g/mol |
IUPAC Name |
copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Cu/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
IDACJLJAKMQWEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2C(C1)C3NC2NC4C5CC(CCC5C([N-]4)NC6C7CC(CCC7C(N6)NC8C9CC(CCC9C(N3)[N-]8)C(C)(C)C)C(C)(C)C)C(C)(C)C.[Cu+2] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Cu+2] |
solubility |
not available |
Origin of Product |
United States |
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